molecular formula C14H13N3O B11735792 5-[2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile

5-[2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile

Cat. No.: B11735792
M. Wt: 239.27 g/mol
InChI Key: AGJHGAJHGLQLHV-UHFFFAOYSA-N
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Description

5-[2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile is a heterocyclic compound that features a unique combination of functional groups, including an oxazole ring, a phenyl group, and a dimethylaminoethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile typically involves the condensation of 3-phenyl-1,2-oxazole-4-carbonitrile with a suitable dimethylaminoethenyl precursor. One common method involves the use of 4-(dimethylamino)benzaldehyde and 3-phenyl-1,2-oxazole-4-carbonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can take place at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid for electrophilic substitution; sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the phenyl or oxazole rings.

Scientific Research Applications

5-[2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s dimethylaminoethenyl moiety can participate in π-π interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile is unique due to its combination of an oxazole ring with a dimethylaminoethenyl moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C14H13N3O/c1-17(2)9-8-13-12(10-15)14(16-18-13)11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

AGJHGAJHGLQLHV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=C(C(=NO1)C2=CC=CC=C2)C#N

Origin of Product

United States

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